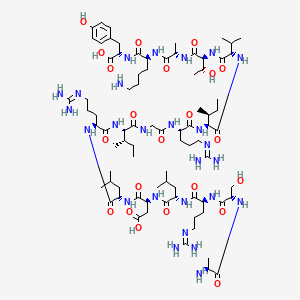
(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Übersicht
Beschreibung
The compound “(S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride” is a derivative of "(3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride" . This compound has a molecular weight of 239.1 and is typically stored at 4 degrees Celsius . It is a solid and is usually available in powder form .
Molecular Structure Analysis
The InChI code for “(3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c9-7(4-8(11)12)6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3S)-3-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride” is a solid and is usually available in powder form . It has a molecular weight of 239.1 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
Research has explored polymorphism in compounds similar to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride. For instance, Vogt et al. (2013) studied polymorphic forms of a related compound, highlighting the challenges in analytical and physical characterization using techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (Vogt et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds structurally akin to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been analyzed. Liu et al. (2012) investigated the crystal structure of Dabigatran etexilate tetrahydrate, a related compound, revealing insights into molecular orientations and intramolecular hydrogen bonding (Liu et al., 2012).
Synthesis and Chemical Modifications
The synthesis of related compounds and their chemical modifications have been extensively studied. Huansheng (2013) and Qi Ya-juan (2012) discussed the synthesis processes of Dabigatran etexilate and its mesylate form, utilizing intermediates similar to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (Huansheng, 2013); (Qi Ya-juan, 2012).
Reactivity and Compound Synthesis
The reactivity of similar compounds in the presence of various reactants has been researched. Asadi et al. (2021) investigated the reactivity of 2-aminopyridine with compounds like ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, offering insights into the synthesis and catalysis mechanisms (Asadi et al., 2021).
Analytical Applications in Metal Ion Detection
Belin and Gülaçar (2005) explored the use of a related compound, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, as an ion-pairing reagent for metal ion analysis in environmental and pharmaceutical samples, highlighting its potential in analytical chemistry (Belin & Gülaçar, 2005).
Anti-Cancer Activity
The anti-cancer activity of structurally similar compounds has been a subject of research. Liu et al. (2019) synthesized a heterocyclic compound related to (S)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride and evaluated its in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (3S)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANVLPLTUQZIF-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661547 | |
| Record name | Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-3-pyridin-3-yl-propionic acid ethyl ester dihydrochloride | |
CAS RN |
153524-69-7 | |
| Record name | Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153524-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-({[(2Z)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione](/img/structure/B585006.png)




![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)




